N-Acetylmethionine alpha-naphthyl ester
CAS No.: 69975-69-5
VCID: VC21540442
Molecular Formula: C17H19NO3S
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-Acetylmethionine alpha-naphthyl ester is a complex organic compound with the molecular formula C17H19NO3S and a molecular weight of 317.4 g/mol . It is also known by several synonyms, including Ac-Met-alpha-naphthyl ester, N-Acetylmethionine alpha-naphthyl ester, and (S)-Naphthalen-1-yl 2-acetamido-4-(methylthio)butanoate . This compound features a naphthalene ring, an acetamido group, and a methylsulfanyl group, contributing to its aromatic properties and functional diversity. Synthesis and PurificationThe synthesis of N-Acetylmethionine alpha-naphthyl ester typically involves multiple steps, which can be optimized in industrial settings using large-scale reactors. Techniques such as solvent extraction and chromatography are employed for purification to achieve high yield and purity. Biological Activity and Research FindingsWhile specific biological activities of N-Acetylmethionine alpha-naphthyl ester are not extensively documented, compounds with similar functional groups are of interest in both chemical and biological research. The presence of the naphthalene ring and other functional groups suggests potential applications in various fields, including pharmaceuticals and biochemical studies. Potential Applications:
|
---|---|
CAS No. | 69975-69-5 |
Product Name | N-Acetylmethionine alpha-naphthyl ester |
Molecular Formula | C17H19NO3S |
Molecular Weight | 317.4 g/mol |
IUPAC Name | naphthalen-1-yl (2S)-2-acetamido-4-methylsulfanylbutanoate |
Standard InChI | InChI=1S/C17H19NO3S/c1-12(19)18-15(10-11-22-2)17(20)21-16-9-5-7-13-6-3-4-8-14(13)16/h3-9,15H,10-11H2,1-2H3,(H,18,19)/t15-/m0/s1 |
Standard InChIKey | FGHRSVXVKOEYHM-HNNXBMFYSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CCSC)C(=O)OC1=CC=CC2=CC=CC=C21 |
SMILES | CC(=O)NC(CCSC)C(=O)OC1=CC=CC2=CC=CC=C21 |
Canonical SMILES | CC(=O)NC(CCSC)C(=O)OC1=CC=CC2=CC=CC=C21 |
Synonyms | 69975-69-5;L-Methionine,N-acetyl-,1-naphthalenylester;naphthalen-1-yl(2S)-2-acetamido-4-(methylsulfanyl)butanoate;AC1L2P8N;Ac-Met-alpha-naphthylester;CTK7B5623;AC-MET-ALPHA-NAPHTHYLESTER;Ac-Methionine-alpha-naphthylester;ZINC2572076;AR-1J3344;N-Acetylmethioninealpha-naphthylester;AM001493;AM031166;ACETYL-L-METHIONINE1NAPHTHYLESTER;N-Acetyl-L-methioninealpha-naphthylester;3B3-056911;naphthalen-1-yl(2S)-2-acetamido-4-methylsulfanylbutanoate |
PubChem Compound | 125816 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume